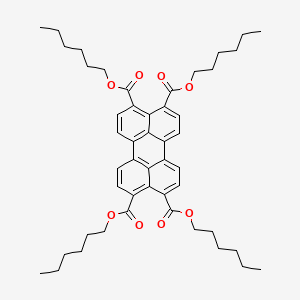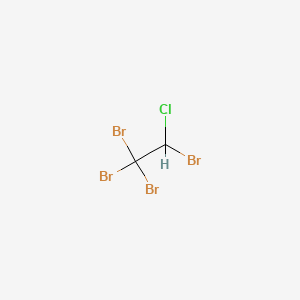
1,1,1,2-Tetrabromo-2-chloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrabromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₄Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a dense, colorless liquid at room temperature and is known for its high density and low vapor pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromo-2-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination of 1,1,2,2-tetrabromoethane, followed by chlorination. The reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes utilize bromine and chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is carried out in a closed system to prevent the release of toxic halogen gases and to ensure the safety of the workers.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2-Tetrabromo-2-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Elimination Reactions: Require strong bases like potassium tert-butoxide and elevated temperatures.
Major Products Formed
Substitution Reactions: Products include halogenated alcohols or amines.
Reduction Reactions: Products include partially halogenated ethanes.
Elimination Reactions: Products include alkenes and hydrogen halides.
Applications De Recherche Scientifique
1,1,1,2-Tetrabromo-2-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Employed in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other halogenated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,2-tetrabromo-2-chloroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,1,2-Tetrabromoethane: Similar but with a different arrangement of bromine atoms.
1,1,2-Tribromo-2-chloroethane: Contains one less bromine atom.
Uniqueness
1,1,1,2-Tetrabromo-2-chloroethane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, non-volatile solvents.
Propriétés
Numéro CAS |
379226-03-6 |
|---|---|
Formule moléculaire |
C2HBr4Cl |
Poids moléculaire |
380.10 g/mol |
Nom IUPAC |
1,1,1,2-tetrabromo-2-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(7)2(4,5)6/h1H |
Clé InChI |
XYIRCCZRZGAHIH-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)(Br)Br)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


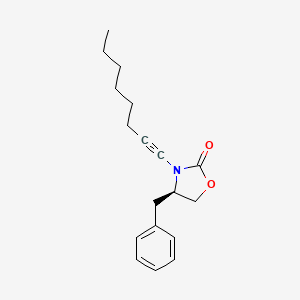
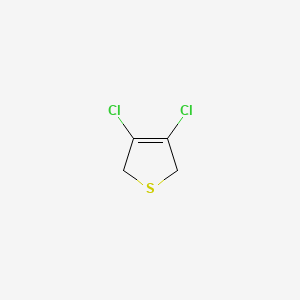
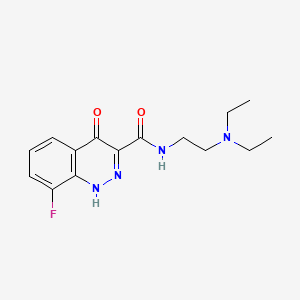

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
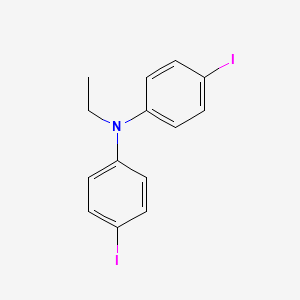
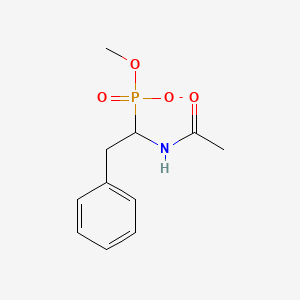

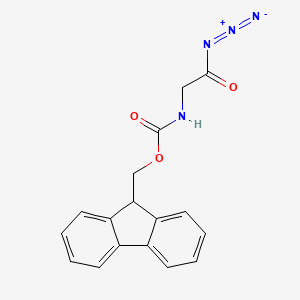
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
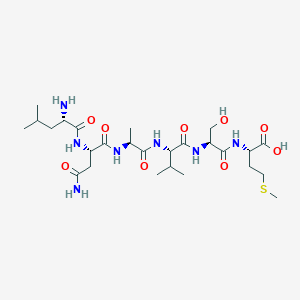
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)

